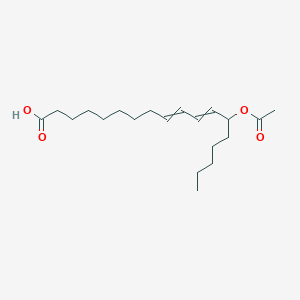

13-(Acetyloxy)octadeca-9,11-dienoic acid

Description

Properties

CAS No. |

113079-95-1 |

|---|---|

Molecular Formula |

C20H34O4 |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

13-acetyloxyoctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C20H34O4/c1-3-4-12-15-19(24-18(2)21)16-13-10-8-6-5-7-9-11-14-17-20(22)23/h8,10,13,16,19H,3-7,9,11-12,14-15,17H2,1-2H3,(H,22,23) |

InChI Key |

IZWDXHOINXOUIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Differences in Bioactivity and Stability

Functional Group Impact: 13-KODE: The oxo group enhances electrophilicity, enabling interactions with nucleophilic targets (e.g., proteins) in antioxidant pathways. DPPH assays show concentration-dependent radical scavenging activity . 13-HODE: The hydroxy group allows hydrogen bonding, improving solubility compared to 13-KODE. Its LogP (2.73) and ADME properties suggest oral bioavailability . 13-HPODE: The hydroperoxy group is highly reactive, decomposing into radicals (e.g., pentyl radicals) under enzymatic catalysis (e.g., cytochrome c) .

Metabolic Pathways: 13-HPODE is a key intermediate in linoleic acid metabolism, forming 13-KODE or 13-HODE via reduction or oxidation . The acetyloxy variant may act as a prodrug, releasing 13-HODE in vivo after deacetylation, similar to esterified drug formulations .

Natural Occurrence: 13-HODE and 13-KODE are found in plant extracts (e.g., Portulaca oleracea) and fungal lipids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 13-(Acetyloxy)octadeca-9,11-dienoic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : Synthesis typically involves enzymatic oxidation of linoleic acid derivatives. For example, soybean lipoxygenase catalyzes the anaerobic conversion of linoleic acid to 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE), which can undergo acetylation. Stereochemical control is achieved by using chiral catalysts or enzymes like 15-lipoxygenase, which preferentially forms 13(S)-hydroperoxy derivatives . Post-synthesis, purification via normal-phase HPLC resolves isomeric mixtures (e.g., 9- vs. 13-hydroperoxides) .

Q. What analytical techniques are critical for structural elucidation of this compound and its derivatives?

- Methodological Answer : High-resolution LC-MS and 2D-NMR are essential. For example, HRESI-LC-MS confirms molecular formulas, while ¹H-¹³C HMBC and NOESY NMR spectra establish double-bond geometry (e.g., 9Z,11E configuration) and hydroxyl/acetoxy group positions . HPLC coupled with ESR detects radical intermediates in reaction mixtures .

Q. What are the primary biological roles of this compound in model systems?

- Methodological Answer : In Plasmodium berghei murine models, hydroperoxy derivatives like 13-HPODE exhibit antimalarial activity, assessed via parasitemia suppression assays. Mechanistic studies involve measuring lipid peroxidation levels and reactive oxygen species (ROS) using fluorometric probes . In plant systems, its role in green leaf volatile (GLV) release is studied using herbivore-induced wounding assays and SPME-GC-MS .

Advanced Research Questions

Q. How do stereochemical configurations (e.g., 13S vs. 13R) influence enzymatic interactions and downstream metabolic pathways?

- Methodological Answer : Enantioselective enzymatic assays with 15-lipoxygenase show preferential oxidation of 13(S)-HODE esters. For example, cytochrome c catalyzes the heterolytic cleavage of 13(S)-HPODE to form pentane and 13-oxo derivatives, a reaction absent in 13(R)-isomers . Stereochemical effects on gene expression (e.g., intestinal epithelial cells) are tested using luciferase reporters under promoters responsive to lipid mediators .

Q. What is the compound’s role in lipid peroxidation cascades, and how do competing pathways affect experimental outcomes?

- Methodological Answer : In anaerobic systems, 13-HPODE undergoes radical-mediated rearrangements to form 13-oxo derivatives and n-pentane, monitored via headspace GC-MS . Competing pathways (e.g., nitration in biphasic systems) produce nitro-diene derivatives, characterized by UV-Vis and FTIR to track conjugated double-bond modifications . Kinetic studies using stopped-flow spectroscopy quantify peroxidation rates under varying oxygen tensions .

Q. How can researchers resolve contradictions in isomer formation during synthetic or enzymatic reactions?

- Methodological Answer : Discrepancies arise from isomerization during purification or enzymatic side reactions. Normal-phase HPLC separates 9-hydroperoxy-(10E,12Z) and 13-hydroperoxy-(9Z,11E) isomers, validated by chiral column chromatography and optical rotation measurements . Isotopic labeling (e.g., ¹⁸O₂) tracks oxygen incorporation to distinguish enzymatic vs. non-enzymatic oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.